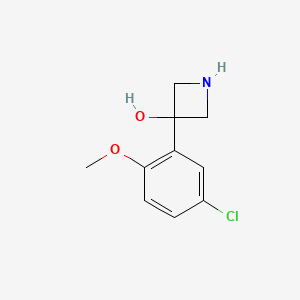
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-lactams, which can be achieved through various synthetic strategies such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, refluxing certain intermediates in ethanol or methanol can yield azetidines .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of inexpensive starting materials, minimal by-products, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride (LAH), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticonvulsant agent and in the development of other therapeutic agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with proteins, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Chloro-2-methoxyphenyl)azetidin-3-ol include other azetidines and β-lactams, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-3-2-7(11)4-8(9)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
VGQXEUOUCMPNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


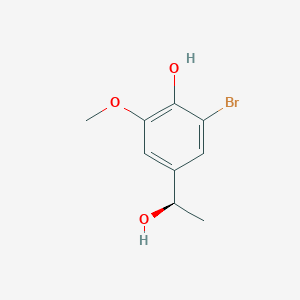
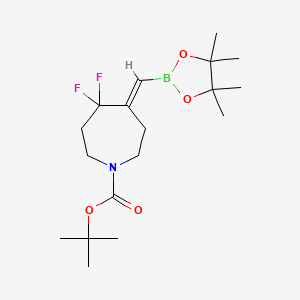
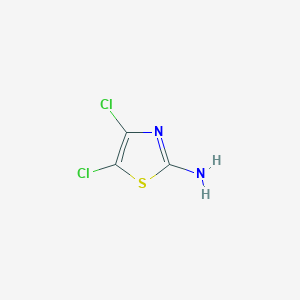
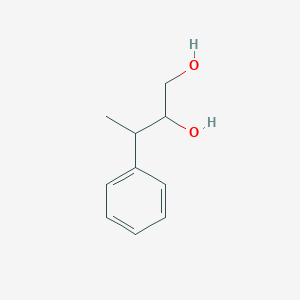
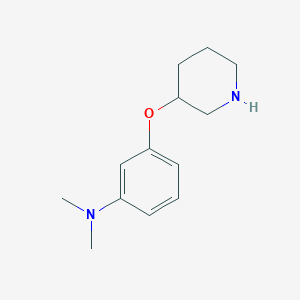

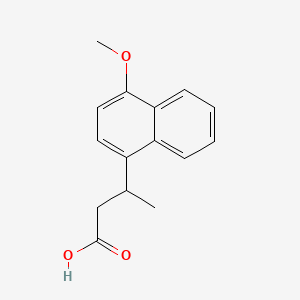
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
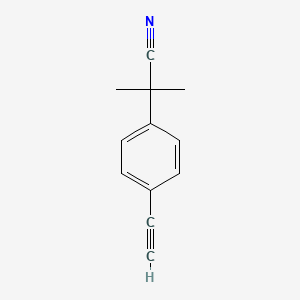
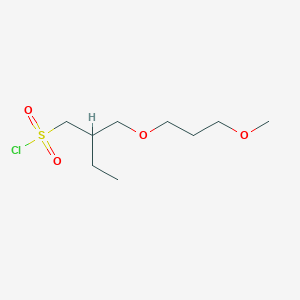
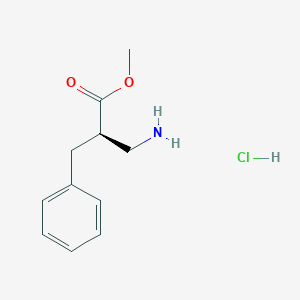
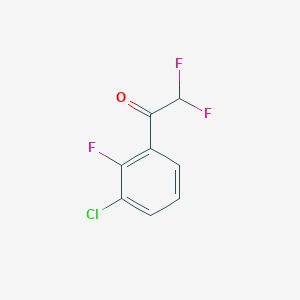
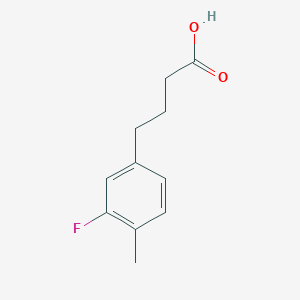
amine](/img/structure/B13608800.png)
